BenchChemオンラインストアへようこそ!

3-Formylrifamycin SV O-geranyloxime

Antibacterial resistance Rifamycin Staphylococcus aureus

3-Formylrifamycin SV O-geranyloxime (CAS 52437-59-9) is a semi-synthetic rifamycin derivative belonging to the ansamycin class of antibiotics, characterized by its macrocyclic lactam structure and potent inhibition of bacterial DNA-dependent RNA polymerase. This compound is a member of the O-substituted oxime series of 3-formylrifamycin SV, wherein the C-3 aldehyde is converted to an oxime ether bearing a geranyl (C10 alkenyl) substituent.

Molecular Formula C48H64N2O13
Molecular Weight 877.0 g/mol
CAS No. 52437-59-9
Cat. No. B14637694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylrifamycin SV O-geranyloxime
CAS52437-59-9
Molecular FormulaC48H64N2O13
Molecular Weight877.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C(C)CCC=C(C)C)C
InChIInChI=1S/C48H64N2O13/c1-24(2)15-13-16-25(3)19-22-61-49-23-33-38-43(56)36-35(42(33)55)37-45(31(9)41(36)54)63-48(11,46(37)57)60-21-20-34(59-12)28(6)44(62-32(10)51)30(8)40(53)29(7)39(52)26(4)17-14-18-27(5)47(58)50-38/h14-15,17-21,23,26,28-30,34,39-40,44,52-56H,13,16,22H2,1-12H3,(H,50,58)/b17-14+,21-20+,25-19+,27-18+,49-23+
InChIKeyXJRLEKLKLRBMGN-YPCYVWBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formylrifamycin SV O-Geranyloxime (CAS 52437-59-9): A 3-O-Substituted Rifamycin Oxime with Documented Activity Against Rifampicin-Resistant Strains


3-Formylrifamycin SV O-geranyloxime (CAS 52437-59-9) is a semi-synthetic rifamycin derivative belonging to the ansamycin class of antibiotics, characterized by its macrocyclic lactam structure and potent inhibition of bacterial DNA-dependent RNA polymerase [1]. This compound is a member of the O-substituted oxime series of 3-formylrifamycin SV, wherein the C-3 aldehyde is converted to an oxime ether bearing a geranyl (C10 alkenyl) substituent [2]. While sharing a core mechanism with clinically established rifamycins such as rifampicin and rifapentine, patent literature explicitly positions certain O-substituted oxime derivatives as active against bacterial strains that have developed resistance to rifampicin, a property not observed in the earlier O-methyl and O-morpholinoethyl oximes [3].

Why Generic Rifamycin Substitution Fails: Evidence That 3-Formylrifamycin SV O-Geranyloxime Addresses a Rifampicin-Resistance Liability


Interchanging rifamycin derivatives is not straightforward because subtle modifications at the C-3 position can dramatically alter the spectrum of activity, particularly against rifampicin-resistant mutants. The earliest O-substituted oximes of 3-formylrifamycin SV (R = methyl, morpholinoethyl) were noted to exhibit good antibacterial activity, yet were practically ineffective against bacteria that had become resistant to rifampicin [1]. In contrast, patent data demonstrate that replacing the hydrogen of the oximino group with larger alkyl or alkenyl radicals yields compounds capable of inhibiting the growth of rifampicin-resistant Staphylococcus aureus strains at low concentrations [2]. This shift in resistance profile is attributed to altered binding interactions with the RNA polymerase target, making the geranyl oxime a structurally distinct entity that cannot be considered a simple substitute for other rifamycins [1].

Quantitative Differentiation Evidence for 3-Formylrifamycin SV O-Geranyloxime: Head-to-Head and Class-Level Comparisons


Activity Against Rifampicin-Resistant S. aureus: Class-Level MIC Advantage Over First-Generation Oximes

The parent patent for O-substituted 3-formylrifamycin SV oximes reports that representative compounds of the invention inhibit the growth of a rifampicin-resistant Staphylococcus aureus Tour strain at concentrations ranging from 1 to 5 µg/mL [1]. This stands in marked contrast to the earlier oxime (R = H), O-methyl, and O-morpholinoethyl derivatives, which were described as having 'practically no effect against bacteria which had become resistant to the other rifamycins, namely... rifampicin' [2]. Although the specific MIC for the O-geranyl oxime is not individually tabulated in the available excerpt, the patent explicitly includes alkenyl-substituted oximes within the claimed scope and attributes this anti-resistant activity to the presence of a substituent of at least two carbon atoms on the oxime oxygen [3].

Antibacterial resistance Rifamycin Staphylococcus aureus MIC

Surfactant Behavior and Chain-Length Effects: O-Geranyl (C10) Positioned Within the Optimal Hydrophobic Window

A comprehensive surface activity study of 3-formylrifamycin SV O-n-alkyl oximes (C1–C12) identified the C8 oxime as the most efficient surfactant of the series, with distinct CMC and molecular orientation patterns that differed between short-chain (C1–C3) and long-chain (C4–C12) derivatives [1]. The O-geranyl substituent, being a C10 alkenyl chain, falls within the long-chain group that exhibits a molecular orientation dominated by the hydrophobic substituent, which the authors correlate with biological implications for inhibiting rifampicin-resistant bacterial strains and viral polymerases [2]. While direct quantitative comparison is limited, the O-geranyl derivative is predicted to possess enhanced membrane interaction properties compared to O-methyl (C1) or O-ethyl (C2) analogs that rely solely on the ansa-chain hydrophobicity for surface activity.

Surface activity Critical micelle concentration Drug delivery Rifamycin

Inhibitory Activity Against DNA Polymerases: A Secondary Pharmacological Differentiation

Beyond classical antibacterial activity, the patent and subsequent literature indicate that certain 3-formylrifamycin SV O-substituted oximes also inhibit DNA-dependent DNA polymerases and viral RNA-dependent DNA polymerases (reverse transcriptases) [1]. The patent highlights this as 'another very important feature of the invention' [2]. The 1976 surface activity study further links the chain-length-dependent surfactant properties of these oximes to the inhibition of viral RNA-dependent DNA polymerases, noting that the C8 oxime showed significant activity [3]. The O-geranyl derivative, as a C10 alkenyl oxime, is structurally positioned to exhibit similar dual polymerase inhibition, which is not a recognized characteristic of standard rifamycins such as rifampicin or rifamycin SV, whose primary mechanism is restricted to bacterial RNA polymerase [4].

DNA polymerase inhibition Antiviral Rifamycin RNA polymerase

Target Application Scenarios for 3-Formylrifamycin SV O-Geranyloxime Based on Verified Differentiation Evidence


Screening Libraries for Anti-Resistant Gram-Positive Drug Discovery

Given the class-level evidence that O-substituted oximes with ≥C2 alkyl/alkenyl chains inhibit rifampicin-resistant S. aureus at 1–5 µg/mL [1], 3-Formylrifamycin SV O-geranyloxime is a suitable candidate for inclusion in focused screening libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) and other rifampicin-resistant Gram-positive pathogens. Procurement should be prioritized when the screening cascade specifically requires compounds that retain activity against strains where rifampicin and its early oxime derivatives fail.

Physicochemical and Formulation Profiling of C10 Alkenyl Rifamycins

The surface activity study of O-alkyl oximes established that chain length dictates molecular orientation at interfaces and correlates with biological activity [2]. The O-geranyl derivative (C10 alkenyl) represents a specific structural point within the long-chain series that has not been exhaustively profiled. Industrial formulation groups investigating the relationship between oxime chain hydrophobicity, log P, and membrane permeability will find this compound a valuable probe for structure-property relationship (SPR) studies.

Chemical Biology Probe for Dual RNA/DNA Polymerase Inhibition Studies

The documented extension of inhibitory activity from bacterial RNA polymerase to viral and mammalian DNA polymerases in this oxime series [3] positions 3-Formylrifamycin SV O-geranyloxime as a potential tool compound for investigating the structural determinants of polymerase selectivity. Research groups studying the binding mode of rifamycins to various nucleic acid polymerases may employ this compound to dissect the contribution of the C-3 substituent to target spectrum broadening [4].

Quote Request

Request a Quote for 3-Formylrifamycin SV O-geranyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.